REACTION_CXSMILES
|
C([NH:5][S:6]([C:9]1[S:13][C:12]([NH:14][C:15](=[O:17])[CH3:16])=[N:11][C:10]=1[CH3:18])(=[O:8])=[O:7])(C)(C)C>C(O)(C(F)(F)F)=O>[NH2:5][S:6]([C:9]1[S:13][C:12]([NH:14][C:15](=[O:17])[CH3:16])=[N:11][C:10]=1[CH3:18])(=[O:7])=[O:8]
|
Name
|
N-{5-[(tert-butylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)C1=C(N=C(S1)NC(C)=O)C
|
Name
|
3d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Type
|
CUSTOM
|
Details
|
stirred for a further 1 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in TFA (10 ml)
|
Type
|
CUSTOM
|
Details
|
On evaporation the resulting oil
|
Type
|
CUSTOM
|
Details
|
was azeotroped with DCM (×2)
|
Type
|
CUSTOM
|
Details
|
triturated with Et2O
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)C1=C(N=C(S1)NC(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |